molecular formula C8H5BrN2S B13894154 2-(6-Bromopyridin-2-yl)thiazole

2-(6-Bromopyridin-2-yl)thiazole

Cat. No.: B13894154
M. Wt: 241.11 g/mol
InChI Key: MUHQLPKBDBJMKU-UHFFFAOYSA-N
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Description

2-(6-Bromo-2-pyridyl)thiazole is a heterocyclic compound that features both a thiazole ring and a brominated pyridine ring. Thiazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties . The incorporation of a bromine atom into the pyridine ring can enhance the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(6-Bromo-2-pyridyl)thiazole involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the synthesis of 2-(6-Bromo-2-pyridyl)thiazole can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2-pyridyl)thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: 2-(6-Amino-2-pyridyl)thiazole or 2-(6-Thio-2-pyridyl)thiazole.

    Oxidation: 2-(6-Bromo-2-pyridyl)thiazole sulfoxide or sulfone.

    Reduction: 2-(6-Bromo-2-piperidyl)thiazole.

Scientific Research Applications

2-(6-Bromo-2-pyridyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloro-2-pyridyl)thiazole: Similar structure but with a chlorine atom instead of bromine. It has comparable biological activities but may differ in reactivity and potency.

    2-(6-Fluoro-2-pyridyl)thiazole: Contains a fluorine atom, which can enhance lipophilicity and membrane permeability.

    2-(6-Methyl-2-pyridyl)thiazole: The methyl group can influence the compound’s metabolic stability and bioavailability.

Uniqueness

2-(6-Bromo-2-pyridyl)thiazole is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can also facilitate further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C8H5BrN2S

Molecular Weight

241.11 g/mol

IUPAC Name

2-(6-bromopyridin-2-yl)-1,3-thiazole

InChI

InChI=1S/C8H5BrN2S/c9-7-3-1-2-6(11-7)8-10-4-5-12-8/h1-5H

InChI Key

MUHQLPKBDBJMKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=NC=CS2

Origin of Product

United States

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